C.I. Solvent Yellow 157 molecular formula
C.I. Solvent Yellow 157 molecular formula
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document provides a technical overview of the chemical compound C.I. Solvent Yellow 157. The intended audience includes researchers, scientists, and professionals in drug development. It is important to note that C.I. Solvent Yellow 157 is an industrial solvent dye, and a comprehensive search of publicly available scientific literature and databases has yielded no significant information regarding its biological activity, involvement in signaling pathways, or application in drug development. The information presented herein is for informational purposes related to its chemical and physical properties.
Chemical Identity and Properties
C.I. Solvent Yellow 157 is a quinoline-based solvent dye known for its brilliant greenish-yellow hue.[1] Its primary application lies in the coloration of various polymers and materials due to its high heat resistance and light fastness.
Molecular Formula
The molecular formula for C.I. Solvent Yellow 157 is C₁₈H₇Cl₄NO₂ .[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for C.I. Solvent Yellow 157, also identified by its chemical name 4,5,6,7-tetrachloro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₇Cl₄NO₂ | [1][2] |
| Molecular Weight | 411.06 g/mol | [1] |
| CAS Registry Number | 27908-75-4 | [1] |
| C.I. Number | 470180 | [3] |
| Appearance | Brilliant green-yellow powder | [1] |
| Melting Point | >300 °C | [1][3] |
| Heat Resistance | ≥300 °C | [4] |
| Light Fastness (ISO) | Good (Grade 7-8) | [1][4] |
| Solubility in Water | Insoluble | [1] |
Synthesis
Manufacturing Process
C.I. Solvent Yellow 157 is synthesized via a condensation reaction between 2-Methylquinoline and 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione.[1][5] This reaction is a fundamental process in the formation of quinophthalone dyes.
Representative Experimental Protocol
While a detailed, step-by-step experimental protocol for the industrial synthesis of C.I. Solvent Yellow 157 is proprietary, a representative laboratory-scale procedure for a similar condensation reaction can be outlined as follows. This protocol is illustrative and would require optimization for this specific synthesis.
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Reactant Preparation: Equimolar amounts of 2-Methylquinoline and 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione are prepared.
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Solvent Addition: The reactants are added to a suitable high-boiling point solvent, such as nitrobenzene (B124822) or a similar inert solvent, in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.
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Reaction Conditions: The mixture is heated to a temperature typically ranging from 180°C to 220°C. The reaction is allowed to proceed under reflux for several hours, with the progress monitored by techniques such as Thin Layer Chromatography (TLC).
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Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid product is collected by filtration.
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Purification: The crude product is washed with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or by sublimation under reduced pressure.
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Drying: The purified C.I. Solvent Yellow 157 is dried in a vacuum oven to remove any residual solvent.
Industrial Applications
The primary utility of C.I. Solvent Yellow 157 is in the coloration of various materials.[6] Its excellent thermal stability and lightfastness make it suitable for applications where durability is required.
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Plastics: It is used to color a wide range of plastics, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).[4][7]
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Coatings and Inks: The dye is also utilized in the formulation of solvent-based coatings and printing inks.[8][9]
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Other Applications: Other reported uses include the coloring of fibers, rubbers, waxes, oils, lubricants, and fuels.[6]
Relevance to Biological Research and Drug Development
An extensive search of scientific literature reveals a lack of data on the biological activity of C.I. Solvent Yellow 157. There are no published studies on its interaction with biological systems, its toxicological profile in a biomedical context, or its potential as a therapeutic agent or a tool in drug development. Its chemical structure, a chlorinated quinoline (B57606) derivative, does not immediately suggest a common pharmacophore, and its insolubility in aqueous media would present significant challenges for biological applications.
Professionals in drug development and biological research should be aware that while this compound is well-characterized for its industrial applications, its biological effects are currently unknown and unstudied in the public domain. Any consideration of this compound for biological use would require extensive in vitro and in vivo toxicological and pharmacological evaluation, starting from foundational studies.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. polarisorganics.com [polarisorganics.com]
- 3. Solvent Yellow 157 - [origochem.com]
- 4. Solvent yellow 157|Oil yellow 157 - OOPS COLOR [oopscolor.com]
- 5. Solvent Yellow 157 | 27908-75-4 [chemicalbook.com]
- 6. ulprospector.com [ulprospector.com]
- 7. China Solvent Yellow 157 / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]
- 8. Solvent Yellow 157 Manufacturer | Ahmedabad | Gujarat | India [rsdcindustries.com]
- 9. Solvent Yellow 157 - Chroma Specialty Chemicals [chromaspecialtychemicals.com]
